molecular formula C4H8BF3KN B1457893 Potassium ((cyclopropylamino)methyl)trifluoroborate CAS No. 1402345-98-5

Potassium ((cyclopropylamino)methyl)trifluoroborate

Cat. No.: B1457893
CAS No.: 1402345-98-5
M. Wt: 177.02 g/mol
InChI Key: MJSKABFAUAQASP-UHFFFAOYSA-N
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Description

Potassium ((cyclopropylamino)methyl)trifluoroborate is an organoboron compound with the chemical formula C4H8BF3KN. It is a stable, crystalline solid that is soluble in water and commonly used in organic synthesis. This compound is particularly valuable in the field of synthetic chemistry due to its unique reactivity patterns and stability under various conditions.

Mechanism of Action

Target of Action

It is commonly used as a reagent in organic synthesis , suggesting that its targets could be a wide range of organic compounds.

Mode of Action

Potassium ((cyclopropylamino)methyl)trifluoroborate interacts with its targets through chemical reactions. It is often used in lithium replacement reactions and nucleophilic substitution reactions . It can also act as a catalyst or ligand in organic synthesis .

Biochemical Pathways

It is involved in suzuki-miyaura cross-coupling reactions , which are widely used in organic chemistry to form carbon-carbon bonds.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it is used in. As a reagent in organic synthesis, it contributes to the formation of new organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is stable at room temperature and can dissolve in water . Safety measures should be taken to avoid direct contact with skin and eyes, and environmental protection measures should be considered during its use and disposal .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium ((cyclopropylamino)methyl)trifluoroborate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of potassium bromo- or iodomethyltrifluoroborates with cyclopropylamine in the presence of a base such as potassium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Potassium ((cyclopropylamino)methyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include boronic acids, amine derivatives, and various substituted organoboron compounds .

Scientific Research Applications

Potassium ((cyclopropylamino)methyl)trifluoroborate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Potassium methyltrifluoroborate
  • Potassium phenyltrifluoroborate
  • Potassium ethyltrifluoroborate

Comparison: Potassium ((cyclopropylamino)methyl)trifluoroborate is unique due to the presence of the cyclopropylamino group, which imparts distinct reactivity and stability compared to other potassium trifluoroborates. While compounds like potassium methyltrifluoroborate and potassium phenyltrifluoroborate are also used in cross-coupling reactions, the cyclopropylamino group in this compound offers additional versatility in synthetic applications, particularly in the formation of bioactive molecules and pharmaceuticals .

Properties

IUPAC Name

potassium;(cyclopropylamino)methyl-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BF3N.K/c6-5(7,8)3-9-4-1-2-4;/h4,9H,1-3H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSKABFAUAQASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CNC1CC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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